7-Chlorobenz(a)anthracene

Chemical Carcinogenesis Tumorigenicity Bioassay Structure-Activity Relationship

7-Chlorobenz(a)anthracene (7-Cl-BA; C₁₈H₁₁Cl; MW 262.73) is a halogenated polycyclic aromatic hydrocarbon (Cl-PAH) formed as an environmental contaminant during incomplete combustion of organic matter. It is a derivative of benz[a]anthracene (BA) chlorinated specifically at the 7-position.

Molecular Formula C18H11Cl
Molecular Weight 262.7 g/mol
CAS No. 20268-52-4
Cat. No. B1221925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenz(a)anthracene
CAS20268-52-4
Synonyms7-chlorobenz(a)anthracene
Molecular FormulaC18H11Cl
Molecular Weight262.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl
InChIInChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
InChIKeySBPAFMRNDOFNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorobenz(a)anthracene (CAS 20268-52-4): Core Identity and Procurement-Relevant Classification


7-Chlorobenz(a)anthracene (7-Cl-BA; C₁₈H₁₁Cl; MW 262.73) is a halogenated polycyclic aromatic hydrocarbon (Cl-PAH) formed as an environmental contaminant during incomplete combustion of organic matter [1]. It is a derivative of benz[a]anthracene (BA) chlorinated specifically at the 7-position [2]. This compound is classified as a potent environmental carcinogen and serves as a critical model compound in chemical carcinogenesis research, particularly for studying structure-activity relationships (SAR) among bay-region PAHs [3]. Its procurement relevance lies in its distinct toxicological profile compared to non-halogenated analogs, making it essential for experiments where halogen substitution effects on metabolic activation, DNA adduct formation, and tumorigenicity are under investigation.

Why Benz[a]anthracene or 7-Bromobenz[a]anthracene Cannot Substitute for 7-Chlorobenz(a)anthracene in Carcinogenesis Studies


Halogen substitution at the 7-position of benz[a]anthracene fundamentally alters the compound's regioselective metabolism, proximate carcinogen yield, and ultimate tumorigenic potency [1]. The chlorine atom, with its unique electronegativity and steric bulk compared to hydrogen (BA) or bromine (7-Br-BA), redirects cytochrome P450-mediated oxidation to specific aromatic double-bond regions, directly controlling the formation of the bay-region trans-3,4-dihydrodiol—the obligatory proximate carcinogenic metabolite [2]. Consequently, 7-Cl-BA, BA, and 7-Br-BA exhibit dramatically different hepatocellular carcinoma incidences (100%, 25%, and 83%, respectively) in the identical neonatal mouse bioassay, confirming that these compounds are not interchangeable for mechanistic or risk-assessment studies [3].

7-Chlorobenz(a)anthracene: Quantitative Differentiation Evidence Against Closest Analogs


Hepatocellular Carcinoma Incidence: 7-Cl-BA vs. Benz[a]anthracene vs. 7-Br-BA in the Neonatal B6C3F1 Mouse Bioassay

In the standardized neonatal B6C3F1 male mouse bioassay (i.p. injection, 1600 nmol total dose), 7-Cl-BA induced hepatocellular carcinoma in 100% of treated mice, compared to only 25% for the parent hydrocarbon benz[a]anthracene (BA) and 83% for the 7-bromo analog (7-Br-BA) [1][2]. Hepatocellular adenoma incidences were 92% (7-Cl-BA), 75% (BA), and 96% (7-Br-BA). This represents a 4-fold higher carcinoma incidence for 7-Cl-BA over BA and a 1.2-fold increase over 7-Br-BA, establishing 7-Cl-BA as the most potent liver carcinogen in this homologous series.

Chemical Carcinogenesis Tumorigenicity Bioassay Structure-Activity Relationship

Regioselective Metabolism: Preferential Oxidation at C-8/C-9 Region by Mouse and Rat Liver Microsomes

Quantitative metabolism studies using uninduced mouse and rat liver microsomes reveal that 7-Cl-BA is metabolized preferentially at the C-8 and C-9 aromatic double bond region, accounting for approximately 42% and approximately 56% of total metabolites, respectively [1]. In contrast, the parent benz[a]anthracene (BA) is metabolized principally to trans-5,6- and trans-8,9-dihydrodiols, with the trans-3,4-dihydrodiol being only a minor or tentatively identified metabolite [2]. This halogen-directed shift in regioselectivity directly controls the yield of the proximate carcinogen trans-3,4-dihydrodiol and represents a structural determinant of carcinogenic potency that cannot be replicated by the non-halogenated parent compound.

Xenobiotic Metabolism Cytochrome P450 Regioselectivity

Proximate Mutagen Yield: trans-3,4-Dihydrodiol Formation—7-Cl-BA vs. 7-Br-BA

While both 7-Cl-BA and 7-Br-BA form the trans-3,4-dihydrodiol as their proximate mutagenic metabolite, the yield differs substantially between the two halogenated analogs. Mouse liver microsomes produce 7-Cl-BA trans-3,4-dihydrodiol at a 7-8% yield of total metabolites, whereas 7-Br-BA trans-3,4-dihydrodiol is generated at a 16.0% yield [1]. In the Salmonella typhimurium TA100 mutagenicity assay with S9 activation, both trans-3,4-dihydrodiols exhibited higher mutagenicity than their respective parent compounds, confirming their role as proximate mutagens [1]. Paradoxically, despite the 2-fold higher proximate mutagen yield for 7-Br-BA, 7-Cl-BA produces a higher carcinoma incidence (100% vs. 83%), suggesting that the chlorine-substituted 3,4-dihydrodiol may possess greater intrinsic DNA-damaging potency or that subsequent epoxidation to the ultimate bay-region diol epoxide is more efficient for the chloro derivative.

Proximate Carcinogen Dihydrodiol Metabolite Mutagenicity

DNA Adduct Specificity: A Single Adduct Derived from trans-3,4-Dihydrodiol

32P-postlabeling/HPLC analysis of DNA modified by 7-Cl-BA in the presence of mouse liver microsomes detected only one DNA adduct, which was unequivocally derived from 7-Cl-BA trans-3,4-dihydrodiol [1][2]. This contrasts with other potent PAH carcinogens such as 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene, which typically generate multiple DNA adduct species derived from several metabolic pathways [3]. The single-adduct profile of 7-Cl-BA simplifies adduct quantification and eliminates confounding signals from competing metabolic routes, providing a uniquely clean experimental system for studying the quantitative relationship between a defined bay-region diol epoxide-DNA adduct and tumor initiation.

DNA Adductomics 32P-Postlabeling Metabolic Activation

Unique K-ras Oncogene Activation Signature: GGC→CGC at Codon 13

Molecular analysis of liver tumors induced by 7-Cl-BA in B6C3F1 mice revealed that 83% (20/24) contained activated ras protooncogenes [1]. Remarkably, 95% (19/20) of these activating mutations were located at the first base of K-ras codon 13, resulting in a consistent GGC→CGC transversion pattern [1]. This mutation spectrum is distinct from the general finding of H-ras mutations in spontaneously occurring or chemically induced B6C3F1 mouse liver tumors, where H-ras codon 61 mutations typically predominate [1]. While benz[a]anthracene also induces K-ras codon 13 GGC→CGC mutations (11/12 tumors, 92%), the unique aspect of 7-Cl-BA lies in the combination of this specific mutational signature with 100% carcinoma penetrance, providing a defined genetic endpoint for carcinogenesis studies that is not achievable with the parent compound.

Oncogene Mutation K-ras Molecular Carcinogenesis

Mutagenicity Hierarchy: trans-3,4-Dihydrodiol Metabolite vs. Parent 7-Cl-BA in Salmonella TA100

In the Salmonella typhimurium TA100 mutagenicity assay conducted in the presence of S9 metabolic activation enzymes, the trans-3,4-dihydrodiol metabolite of 7-Cl-BA exhibited significantly higher mutagenic activity than the parent 7-Cl-BA compound [1]. Other trans-dihydrodiol metabolites of 7-Cl-BA (5,6-, 8,9-, and 10,11-dihydrodiols) were either essentially inactive or weaker than the parent compound [1]. This establishes a clear mutagenicity hierarchy wherein only the 3,4-dihydrodiol—the proximate carcinogen on the bay-region activation pathway—possesses enhanced DNA-damaging capacity. For 7-Br-BA, its trans-3,4-dihydrodiol also exhibited higher mutagenicity than the parent, but the fold-increase relative to parent compound differs due to the higher background mutagenicity of 7-Br-BA itself [1].

Ames Test Metabolic Activation Bacterial Mutagenicity

Optimal Application Scenarios for 7-Chlorobenz(a)anthracene Based on Quantitative Differentiation Evidence


Complete Hepatocarcinogenesis Model Requiring 100% Carcinoma Penetrance

For studies where a chemical carcinogen must induce hepatocellular carcinoma in every treated animal to ensure statistical power with minimal group sizes, 7-Cl-BA is the only compound in the benz[a]anthracene series that achieves 100% carcinoma incidence in the neonatal B6C3F1 mouse bioassay [1]. Neither benz[a]anthracene (25%) nor 7-bromobenz[a]anthracene (83%) can provide this level of complete penetrance, making 7-Cl-BA the required procurement choice for definitive hepatocarcinogenesis protocols, chemoprevention efficacy testing, or dose-response studies where zero-tumor animals would confound interpretation.

Mechanistic Studies of Halogen-Directed Regioselective Metabolism by Cytochrome P450

7-Cl-BA's preferential oxidation at the C-8/C-9 aromatic double bond region (42-56% of total metabolites) [2] provides a defined experimental system for investigating how halogen electronegativity and steric parameters modulate P450 regioselectivity. This metabolic profile is distinct from benz[a]anthracene, which preferentially forms 5,6- and 8,9-dihydrodiols without the pronounced 3,4-dihydrodiol production characteristic of the 7-chloro derivative [3]. Researchers studying electronic effects on PAH bioactivation should procure 7-Cl-BA specifically for comparative metabolism studies with 7-Br-BA, 7-fluoro-BA, or 7-methyl-BA.

Defined DNA Adduct Quantification in Caloric Restriction or Dietary Intervention Studies

The single, well-characterized DNA adduct formed exclusively from 7-Cl-BA trans-3,4-dihydrodiol [4] makes this compound ideal for quantitative adductomics in dietary intervention studies. As demonstrated by Chiu et al., caloric restriction reduces both the formation of the proximate metabolite 7-Cl-BA trans-3,4-dihydrodiol and the resulting DNA adduct levels compared to ad libitum feeding [4]. The absence of confounding adduct species from alternative metabolic pathways enables precise quantification of adduct burden and facilitates cleaner correlation with biological endpoints, an advantage not available with multi-adduct-forming carcinogens like DMBA or benzo[a]pyrene.

K-ras Codon 13 Mutation-Driven Hepatocarcinogenesis with Complete Tumor Response

7-Cl-BA uniquely couples a defined oncogene mutation signature (K-ras codon 13 GGC→CGC in 95% of mutated tumors) [5] with 100% carcinoma incidence [1]. This combination is essential for molecular carcinogenesis studies aiming to establish causal relationships between specific ras mutations and tumor phenotype, for testing K-ras-targeted therapeutic interventions, or for investigating the cooperative role of additional genetic alterations. While benz[a]anthracene induces the same mutation spectrum, its 25% carcinoma incidence [6] makes it unsuitable for experiments requiring a guaranteed tumor-bearing cohort with this specific genetic lesion.

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